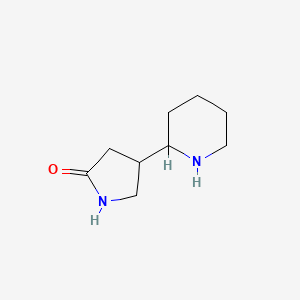
4-(Piperidin-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Piperidin-2-yl)pyrrolidin-2-one” is a chemical compound that belongs to the class of piperidones . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
The synthesis of piperidone derivatives, including “this compound”, has been a subject of considerable research. They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . An efficient one-step synthesis of piperidin-2-yl and pyrrolidin-2-yl flavonoid alkaloids was achieved in good to excellent yields by a highly regioselective phenolic Mannich reaction of chrysin with cyclic imines or iminium salts .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a piperidine ring attached to a pyrrolidin-2-one group . The structure-activity relationships of the piperidones have been established . A crystal structure showed the 2-pyrrolidinone does not interact directly with residues in the oxyanion hole .Chemical Reactions Analysis
Piperidones, including “this compound”, have been found to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . They serve as vital organic building blocks and have many biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 168.24 . It is a solid substance under normal conditions .Scientific Research Applications
Synthesis Methods and Chemical Intermediates
- A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, has been developed. This method is particularly useful for producing large quantities, which is crucial for pharmaceutical applications (Smaliy et al., 2011).
Anticancer Activity
- Microwave-assisted synthesis has been utilized to create polysubstituted 4H-Pyran derivatives, showing potent anticancer activity against a variety of human cancer cell lines. This highlights the potential of such compounds in developing new anticancer drugs (Hadiyal et al., 2020).
Antiarrhythmic and Antihypertensive Effects
- Certain pyrrolidin-2-one and pyrrolidine derivatives have demonstrated strong antiarrhythmic and antihypertensive activities, suggesting their alpha-adrenolytic properties may contribute to these effects. This opens avenues for the development of new cardiovascular drugs (Malawska et al., 2002).
Corrosion Inhibition
- Piperidine derivatives have been explored as corrosion inhibitors for iron, with studies involving quantum chemical calculations and molecular dynamics simulations to predict their efficiencies. This research could lead to advancements in materials science, particularly in protecting metals from corrosion (Kaya et al., 2016).
Synthesis of Key Intermediates
- The synthesis of key intermediates for pharmaceutical compounds, such as Crizotinib, has been reported. A robust three-step synthesis produced multi-kilogram quantities of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, demonstrating the scalability of methods for industrial pharmaceutical production (Fussell et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other piperidine derivatives . The interaction between the compound and its targets could lead to changes in cellular processes, but the specifics of these interactions and changes are currently unknown.
Biochemical Pathways
Piperidine derivatives have been shown to influence various biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of 4-(Piperidin-2-yl)pyrrolidin-2-one.
Safety and Hazards
While specific safety and hazard information for “4-(Piperidin-2-yl)pyrrolidin-2-one” is not available in the retrieved papers, general safety measures for handling similar compounds include not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, and storing in a dry place in a closed container .
Future Directions
The future directions for “4-(Piperidin-2-yl)pyrrolidin-2-one” and similar compounds involve further optimization of their chemical series. Achieving sufficient on-target selectivity is particularly challenging and should be the primary focus during the next steps of optimization of this chemical series . These compounds represent a promising starting point for the identification of novel antimalarial prophylactic agents that selectively target Plasmodium PRS .
Biochemical Analysis
Biochemical Properties
4-(Piperidin-2-yl)pyrrolidin-2-one is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context within a biochemical reaction .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that may involve specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can be influenced by various factors . This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
4-piperidin-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-5-7(6-11-9)8-3-1-2-4-10-8/h7-8,10H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJALDROXAGLBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2593885.png)

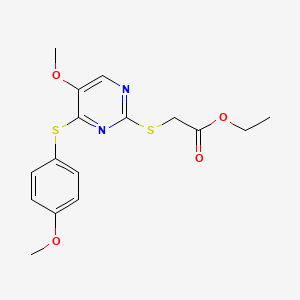
![ethyl 6-benzyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2593888.png)
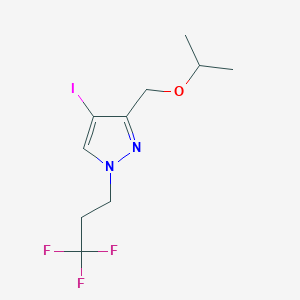
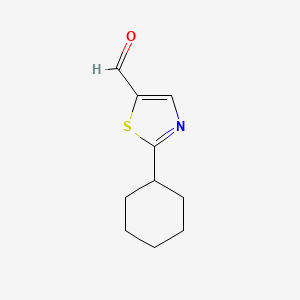
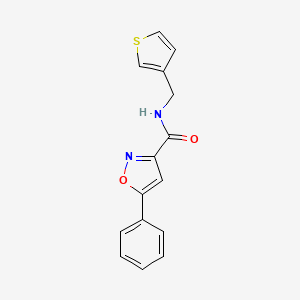
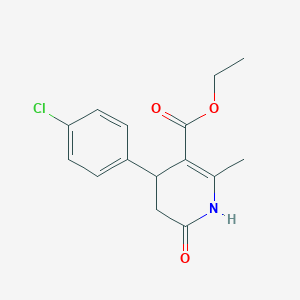
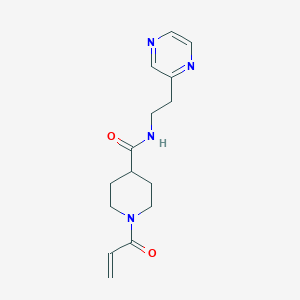
![N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2593901.png)
![4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2593902.png)
![4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde](/img/structure/B2593903.png)
![[2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2593905.png)
